molecular formula C16H19FN4O2 B2614155 N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide CAS No. 2261195-80-4

N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide

货号 B2614155
CAS 编号: 2261195-80-4
分子量: 318.352
InChI 键: FFNYDTPEOYMBGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide, also known as Cmpd-7, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Cmpd-7 is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell growth and apoptosis.

作用机制

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties as well.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase and activates the apoptotic pathway, leading to cell death. Additionally, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to inhibit the expression of several oncogenes and promote the expression of tumor suppressor genes. Furthermore, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to modulate the immune response, suggesting that it may have immunomodulatory properties as well.

实验室实验的优点和局限性

One of the main advantages of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is its specificity for the MDM2-p53 interaction, which makes it a potent inhibitor with minimal off-target effects. Moreover, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to be effective in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, the synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is complex and requires several steps, which may limit its scalability for large-scale production.

未来方向

There are several future directions for the research and development of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide. One of the main areas of focus is the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability. Additionally, the combination of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide with other anticancer agents, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy. Furthermore, the identification of biomarkers that can predict the response to N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide may help to personalize cancer treatment and improve patient outcomes. Finally, the development of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide analogs with improved potency and selectivity may lead to the discovery of novel anticancer agents.

合成方法

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide involves several steps, including the formation of the imidazolidinone ring, introduction of the cyano and fluoro groups, and coupling with the benzamide moiety. The detailed synthesis method has been described in a research article by Ding et al. (2013), which involves the use of several reagents and catalysts. The final product is obtained in good yield and high purity, making it suitable for further research.

科学研究应用

N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide targets the MDM2-p53 interaction, which is disrupted in many types of cancer, leading to the accumulation of p53 and subsequent cell death. Several studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Moreover, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

属性

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-16(2,3)13(9-18)20-14(22)11-8-10(4-5-12(11)17)21-7-6-19-15(21)23/h4-5,8,13H,6-7H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNYDTPEOYMBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=C(C=CC(=C1)N2CCNC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。